![molecular formula C14H23NO4 B13030225 2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid CAS No. 2227206-41-7](/img/structure/B13030225.png)
2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid is a compound that has garnered interest in the field of chemical research due to its unique structural properties. This compound is particularly noted for its use as a rigid linker in the development of bifunctional protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), which are used for targeted protein degradation .
Vorbereitungsmethoden
The synthesis of 2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the formation of the spirocyclic structure through cyclization reactions. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Wissenschaftliche Forschungsanwendungen
2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation. This compound serves as a rigid linker that helps in the formation of ternary complexes between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This facilitates the ubiquitination and subsequent degradation of the target protein . Additionally, it is used in the synthesis of chemical conjugates and other bifunctional molecules for various biological and medicinal applications .
Wirkmechanismus
The mechanism of action of 2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid in PROTACs involves its role as a linker that brings together the target protein and the E3 ubiquitin ligase. The rigid structure of the compound ensures the proper orientation and proximity of the interacting molecules, facilitating the formation of a stable ternary complex. This complex then promotes the ubiquitination of the target protein, leading to its recognition and degradation by the proteasome .
Vergleich Mit ähnlichen Verbindungen
2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid is unique due to its rigid spirocyclic structure, which provides stability and proper orientation in PROTAC molecules. Similar compounds include:
- 2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid
- 2-(4-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)piperidin-1-yl)acetic acid
- 2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)-1H-imidazol-1-yl)acetic acid These compounds also serve as linkers in the development of bifunctional molecules but differ in their structural rigidity and the specific functional groups they contain.
Eigenschaften
CAS-Nummer |
2227206-41-7 |
|---|---|
Molekularformel |
C14H23NO4 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
2-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octan-3-yl]acetic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-7-6-14(9-15)5-4-10(14)8-11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
RKQZHMUJWLRJIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC2CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]thiophene-4-carboximidamide hydrochloride](/img/structure/B13030145.png)
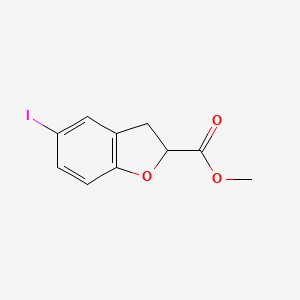
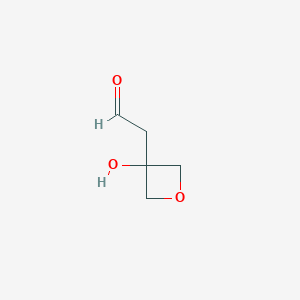
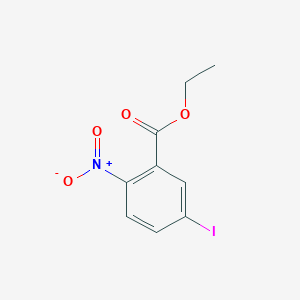
![1-Methyl-4,5,6,7-tetrahydrobenzo[c]thiophene](/img/structure/B13030170.png)

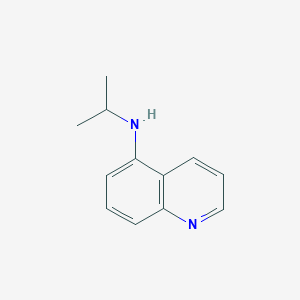

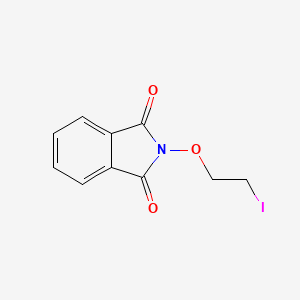
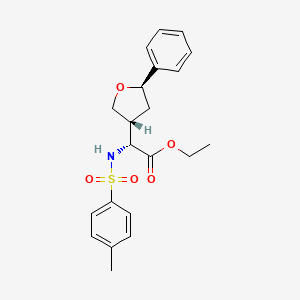
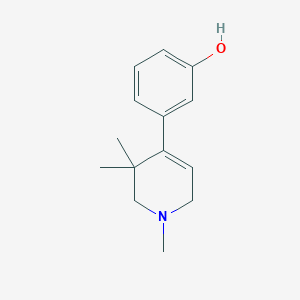

![(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13030236.png)

